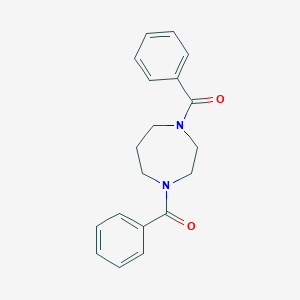

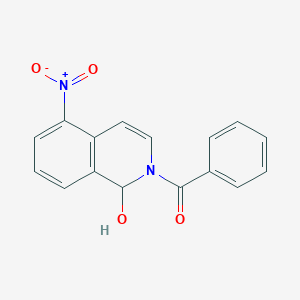

![molecular formula C10H10N2O2S B246212 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)

5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as metformin, is a widely used drug for the treatment of type 2 diabetes. It was first synthesized in the 1920s, but its antidiabetic properties were not discovered until the 1950s. Since then, it has become one of the most commonly prescribed medications for diabetes, with millions of people worldwide taking it daily.

Mécanisme D'action

The exact mechanism of action of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve several different pathways. One of the main ways that 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione works is by activating an enzyme called AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism. AMPK activation leads to a decrease in the production of glucose by the liver and an increase in the uptake and utilization of glucose by muscle and fat cells. In addition, AMPK activation has been shown to have a number of other beneficial effects, including reducing inflammation and oxidative stress.

Biochemical and Physiological Effects:

Metformin has a number of biochemical and physiological effects that contribute to its therapeutic benefits. Some of these effects include:

- Decreasing hepatic glucose production

- Increasing glucose uptake and utilization in muscle and fat cells

- Reducing insulin resistance

- Improving lipid metabolism

- Decreasing inflammation and oxidative stress

- Improving endothelial function and cardiovascular health

Avantages Et Limitations Des Expériences En Laboratoire

Metformin is widely used in laboratory experiments to study its effects on various cellular and physiological processes. One of the main advantages of using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in research is that it is a well-established drug with a known mechanism of action and safety profile. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments. For example, its effects can be cell type-specific and dose-dependent, which can make it difficult to interpret results. In addition, there may be confounding factors that can affect the results, such as differences in diet or exercise.

Orientations Futures

There are many potential future directions for research on 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. Some of the most promising areas of investigation include:

- Studying the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on aging and age-related diseases, such as Alzheimer's disease and cancer

- Investigating the use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of diabetes and other metabolic disorders

- Exploring the potential use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione as a preventative measure for cardiovascular disease and other chronic conditions

- Developing new formulations of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione that can improve its bioavailability and reduce side effects

- Investigating the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on gut microbiota and the gut-brain axis

Conclusion:

In conclusion, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a widely used drug with a well-established mechanism of action and therapeutic benefits for the treatment of type 2 diabetes. It has also been studied for its effects on other metabolic and physiological processes, and there are many potential future directions for research. While there are some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments, it remains an important tool for investigating the mechanisms of disease and developing new treatments.

Méthodes De Synthèse

The synthesis of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2-cyanoguanidine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with thioacetic acid to produce the final product, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. The overall reaction scheme is shown below:

Applications De Recherche Scientifique

Metformin has been extensively studied for its therapeutic effects in the treatment of type 2 diabetes. It works by decreasing the amount of glucose produced by the liver and increasing the sensitivity of muscle and fat cells to insulin, which helps to lower blood sugar levels. In addition, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have beneficial effects on lipid metabolism, inflammation, and cardiovascular health.

Propriétés

Formule moléculaire |

C10H10N2O2S |

|---|---|

Poids moléculaire |

222.27 g/mol |

Nom IUPAC |

5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O2S/c1-6-2-4-7(5-3-6)11-9-8(13)12-10(14)15-9/h2-5,9,11H,1H3,(H,12,13,14) |

Clé InChI |

KAWARGVFKZRXJI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |

SMILES canonique |

CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

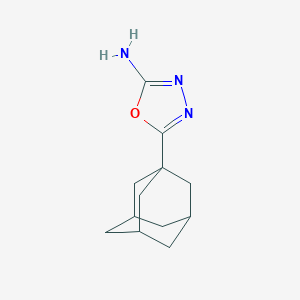

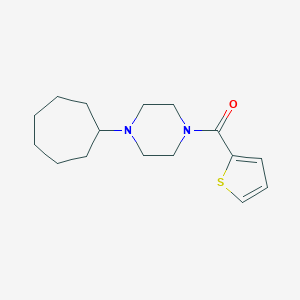

![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

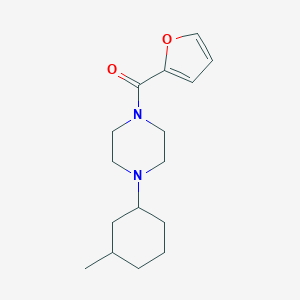

![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)

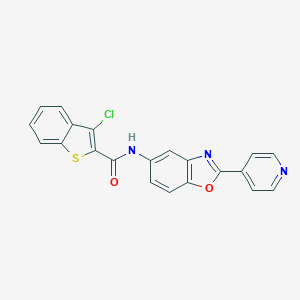

![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

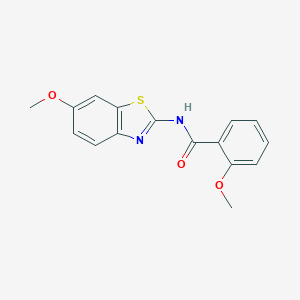

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

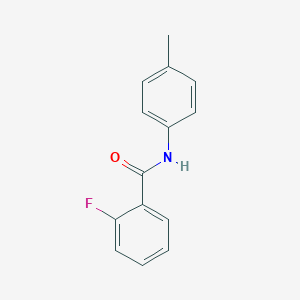

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)